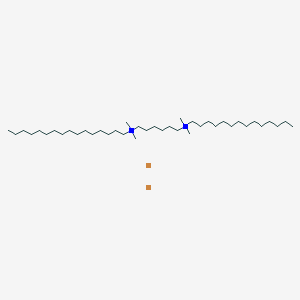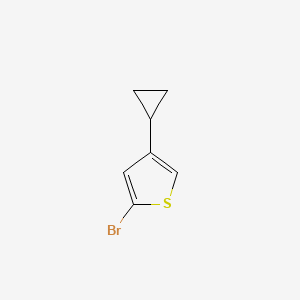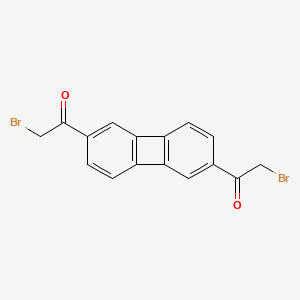
Barium 2,2,2-trifluoroacetate xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium 2,2,2-trifluoroacetate xhydrate is a chemical compound with the molecular formula C₄BaF₆O₄This compound is typically found as a white to almost white powder or crystal and is known for its high purity, often exceeding 98% . It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium 2,2,2-trifluoroacetate xhydrate can be synthesized through the reaction of barium carbonate or barium hydroxide with trifluoroacetic acid. The reaction typically involves dissolving barium carbonate or barium hydroxide in water, followed by the addition of trifluoroacetic acid. The resulting solution is then evaporated to obtain the solid this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The compound is then purified through recrystallization and dried under inert gas to prevent moisture absorption .
Análisis De Reacciones Químicas
Types of Reactions
Barium 2,2,2-trifluoroacetate xhydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form barium fluoride and other by-products.
Substitution Reactions: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of trifluoroacetate groups. The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound include barium fluoride and various substituted barium compounds, depending on the reagents used .
Aplicaciones Científicas De Investigación
Barium 2,2,2-trifluoroacetate xhydrate has several scientific research applications:
Biology: It is utilized in biological studies to investigate the effects of barium ions on biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Mecanismo De Acción
The mechanism of action of barium 2,2,2-trifluoroacetate xhydrate involves the release of barium ions upon dissolution. These ions can interact with various molecular targets, including enzymes and cellular membranes, affecting their function. The trifluoroacetate groups can also participate in chemical reactions, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Barium Acetate: Similar in structure but with acetate groups instead of trifluoroacetate.
Barium Chloride: Contains chloride ions instead of trifluoroacetate groups.
Barium Nitrate: Contains nitrate ions and is used in different applications.
Uniqueness
Barium 2,2,2-trifluoroacetate xhydrate is unique due to its trifluoroacetate groups, which impart distinct chemical properties such as higher thermal stability and reactivity compared to other barium compounds .
Propiedades
Fórmula molecular |
C4H2BaF6O5 |
|---|---|
Peso molecular |
381.37 g/mol |
Nombre IUPAC |
barium(2+);2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/2C2HF3O2.Ba.H2O/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);;1H2/q;;+2;/p-2 |
Clave InChI |
LBXJTVTUBQITFJ-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)


![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)


![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)
